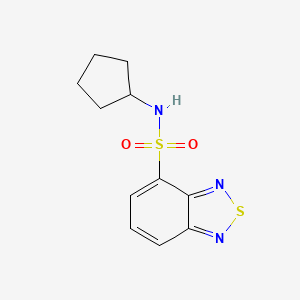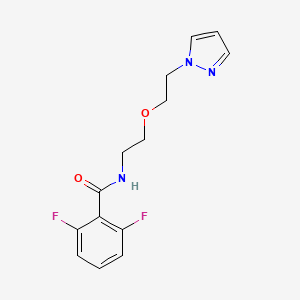
N-(2-(2-(1H-吡唑-1-基)乙氧基)乙基)-2,6-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a chemical compound that features a pyrazole ring, an ethoxyethyl linker, and a difluorobenzamide moiety
科学研究应用
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethoxyethyl Linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl linker.
Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The difluorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
作用机制
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the difluorobenzamide moiety can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound also features a pyrazole ring and an amide linkage but differs in the substitution pattern on the benzene ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring fused with an imidazole and thiadiazole ring system.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is unique due to its combination of a pyrazole ring, an ethoxyethyl linker, and a difluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
属性
IUPAC Name |
2,6-difluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-3-1-4-12(16)13(11)14(20)17-6-9-21-10-8-19-7-2-5-18-19/h1-5,7H,6,8-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRJUWORZACFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)
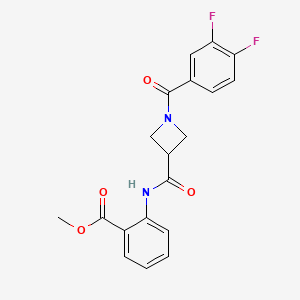
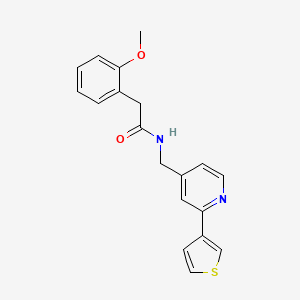
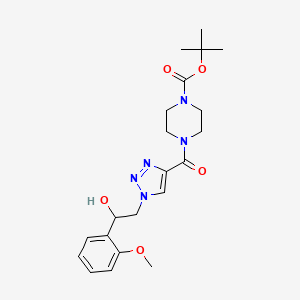
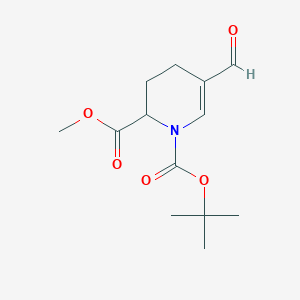
![N-[4-(thiophen-2-yl)oxan-4-yl]benzamide](/img/structure/B2398968.png)

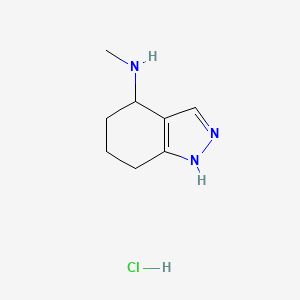

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)
